Superior Hydrogenation Kinetics: EAQ vs. Bulkier Alkyl Analogs
The hydrogenation rate of 2-ethylanthraquinone (EAQ) is significantly faster than that of its bulkier alkyl-substituted analogs. Under identical conditions, the reaction rate for EAQ was 4.31 times faster than 2-butylanthraquinone and 6.63 times faster than 2-amylanthraquinone within 50% hydrogenation conversion [1]. This kinetic advantage is attributed to reduced steric hindrance from the smaller ethyl group, which facilitates adsorption onto the Pd catalyst surface [2].
| Evidence Dimension | Relative hydrogenation reaction rate |
|---|---|
| Target Compound Data | Reaction rate constant (relative basis) |
| Comparator Or Baseline | 2-butylanthraquinone (4.31x slower); 2-amylanthraquinone (6.63x slower) |
| Quantified Difference | EAQ rate is 4.31x faster than 2-butylanthraquinone; 6.63x faster than 2-amylanthraquinone |
| Conditions | Pd-based catalyst, 303.15-343.15 K, 0.15-0.35 MPa, within 50% hydrogenation conversion |
Why This Matters
Faster hydrogenation rates directly translate to higher space-time yields and reduced reactor volume requirements in continuous industrial processes.
- [1] Dalian Research Institute of Petroleum and Petrochemicals, SINOPEC, et al. (Date unknown). Kinetic study on hydrogenation of 2-alkyl anthraquinone for hydrogen peroxide synthesis. Journal of Chemical Reaction Engineering and Technology. View Source
- [2] Yuan, E., Ren, X., Wang, L., & Zhao, W. (2017). A comparison of the catalytic hydrogenation of 2-amylanthraquinone and 2-ethylanthraquinone over a Pd/Al2O3 catalyst. Frontiers of Chemical Science and Engineering, 11(2), 177-184. View Source
